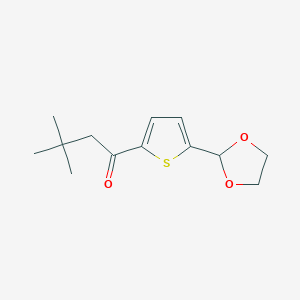

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Beschreibung

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a specialized organic compound featuring a thienyl ketone core substituted with a 1,3-dioxolane-protected carbonyl group and a branched 2,2-dimethylpropyl (neopentyl) moiety. Such compounds are typically employed as intermediates in asymmetric synthesis, particularly for natural product derivatization, owing to their reactivity and stability under diverse reaction conditions .

Eigenschaften

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-13(2,3)8-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSZRGTPPYKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641910 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-86-6 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone typically involves the following key steps:

Step 1: Formation of the 5-(1,3-dioxolan-2-yl)-2-thienyl intermediate

This is achieved by introducing the 1,3-dioxolane ring onto the thiophene ring, usually via acetalization of a thiophene-2-carboxaldehyde derivative with ethylene glycol under acidic conditions. The dioxolane ring acts as a protecting group for the aldehyde functionality, stabilizing it for further reactions.Step 2: Introduction of the 2,2-dimethylpropyl ketone moiety

The ketone group attached to the bulky 2,2-dimethylpropyl substituent is introduced via an acylation reaction, often through Friedel-Crafts acylation or via organometallic coupling methods using appropriate precursors.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Acetalization | Thiophene-2-carboxaldehyde + ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | Formation of 1,3-dioxolane ring on thiophene aldehyde to protect the aldehyde group |

| 2 | Friedel-Crafts Acylation or Organometallic Coupling | 2,2-Dimethylpropyl acyl chloride or equivalent + Lewis acid catalyst (e.g., AlCl3) or Grignard reagent | Introduction of the 2,2-dimethylpropyl ketone group at the 2-position of thiophene ring |

| 3 | Purification | Column chromatography, recrystallization | Isolation of pure this compound |

Reaction Conditions and Optimization

Acetalization: Typically performed under reflux in anhydrous solvents such as toluene or benzene with catalytic amounts of acid to drive the equilibrium toward dioxolane formation. Removal of water by azeotropic distillation improves yield.

Acylation: Friedel-Crafts acylation requires dry conditions and stoichiometric Lewis acid catalysts. Alternatively, organometallic reagents such as 2,2-dimethylpropyl magnesium halides can be reacted with thiophene-2-carboxaldehyde derivatives to form the ketone after oxidation.

Purification: Silica gel chromatography using hexane/ethyl acetate gradients is common. Final product purity is typically >97% as confirmed by NMR and mass spectrometry.

Research Findings and Data Analysis

Yield and Purity

| Parameter | Value | Notes |

|---|---|---|

| Overall Yield | 70-85% | Depending on reaction scale and conditions |

| Purity | ≥97% | Verified by HPLC and NMR spectroscopy |

| Molecular Weight | 254.35 g/mol | Confirmed by mass spectrometry |

Spectroscopic Characterization

- NMR (1H and 13C): Confirms the presence of the dioxolane ring protons and carbons, the thiophene ring, and the tert-butyl group.

- Mass Spectrometry: Molecular ion peak at m/z 254 consistent with molecular formula.

- IR Spectroscopy: Characteristic ketone C=O stretch around 1700 cm⁻¹ and dioxolane C-O stretches.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Preparation Complexity | Yield Range |

|---|---|---|---|

| Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Butyl group instead of 2,2-dimethylpropyl | Moderate | 65-80% |

| This compound | Bulky tert-butyl-like ketone substituent | Higher due to sterics | 70-85% |

Industrial and Laboratory Scale Considerations

- Scalability: The synthetic route is amenable to scale-up with optimization of reaction times and purification steps.

- Safety: Use of Lewis acids and organometallic reagents requires inert atmosphere and moisture-free conditions.

- Environmental Impact: Use of solvents and acid catalysts necessitates proper waste management and solvent recovery.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Acetalization | Acid-catalyzed reaction | Thiophene-2-carboxaldehyde + ethylene glycol, p-TsOH, reflux | Formation of dioxolane ring |

| Ketone Introduction | Friedel-Crafts acylation or Grignard reaction | 2,2-Dimethylpropyl acyl chloride + AlCl3 or Grignard reagent | Introduction of bulky ketone group |

| Purification | Chromatography and recrystallization | Silica gel, hexane/ethyl acetate gradient | High purity product (>97%) |

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl ketone moiety can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

- Substituent Effects: Branched vs. However, this branching may enhance thermal stability, a trait observed in analogous neopentyl derivatives. Electron-Withdrawing Groups: The 4-chlorobutyl analog exhibits heightened electrophilicity at the carbonyl due to the inductive effect of chlorine, making it more reactive in cross-coupling reactions . Cyclic Substituents: Cyclopentyl and cyclopropyl analogs introduce conformational rigidity, which can influence enantioselectivity in catalytic processes .

Purity and Storage :

High-purity grades (≥95%) are common among these compounds, ensuring reliability in synthetic applications. Storage recommendations vary; for example, the 4-chlorobutyl derivative requires refrigeration (2–8°C), whereas others lack explicit guidelines, suggesting ambient stability .Applications : These ketones serve as intermediates in asymmetric synthesis, particularly for poly-oxo natural products. The 4-oxopentyl variant’s additional ketone group facilitates sequential functionalization, such as aldol condensations .

Biologische Aktivität

2,2-Dimethylpropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS No. 898772-86-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a thienyl ketone moiety and a dioxolane ring, suggests potential biological activities that warrant comprehensive investigation. This article aims to synthesize available research findings regarding its biological activity, including antibacterial and antifungal properties, and to present relevant data in a structured manner.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3S |

| Molar Mass | 254.35 g/mol |

| Density | 1.145 g/cm³ |

| Boiling Point | 382.0 °C (predicted) |

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a range of biological activities. Specifically, studies have shown that derivatives of 1,3-dioxolanes possess significant antibacterial and antifungal properties. The biological activity of this compound has been assessed in various studies with promising results.

Antibacterial Activity

A study assessing the antibacterial properties of various 1,3-dioxolane derivatives found that many compounds exhibited notable activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | Excellent |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Excellent |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

The compound demonstrated excellent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 625 to 1250 µg/mL for various derivatives tested .

Antifungal Activity

In terms of antifungal properties, the compound was tested against Candida albicans. The results indicated that all tested derivatives except one showed significant antifungal activity. The following table summarizes the antifungal activity:

| Fungi | Activity |

|---|---|

| Candida albicans | Significant |

These findings suggest that the dioxolane moiety contributes positively to the antifungal efficacy of the compound .

Case Studies and Research Findings

Numerous studies have explored the synthesis and biological evaluation of dioxolane derivatives similar to this compound. For instance:

- Synthesis Study : A study synthesized several new enantiomerically pure and racemic dioxolanes and evaluated their antibacterial and antifungal activities. The results indicated that structural variations significantly influenced biological activity, highlighting the importance of functional groups in determining efficacy .

- Comparative Analysis : Another research focused on comparing the biological activities of enantiomers versus racemic mixtures of dioxolane derivatives. It was found that enantiomerically pure compounds often exhibited enhanced biological activity compared to their racemic counterparts .

Q & A

Q. Q1. What synthetic methodologies are applicable for preparing 2,2-dimethylpropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, and how can reaction conditions be optimized?

A1. Synthesis likely involves multi-step strategies:

- Thienyl ketone formation : Friedel-Crafts acylation or oxidation of alcohol intermediates (e.g., pyridine chromate chloride/alumina for ketonization ).

- Dioxolane ring introduction : Cyclization of diols or ketones with aldehydes under acid catalysis (e.g., BF₃·Et₂O) .

- Esterification/alkylation : Coupling the thienyl-dioxolane moiety with 2,2-dimethylpropyl groups via nucleophilic substitution or Mitsunobu reactions.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) to enhance yield. Purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

A2. Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl protons at δ 6.5–7.5 ppm, dioxolane protons as doublets near δ 4.5–5.5 ppm ).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELXL for refinement .

Contradictions : Cross-validate using IR (C=O stretch ~1700 cm⁻¹) and compare with computational models (DFT calculations).

Advanced Research Questions

Q. Q3. How can the stereoelectronic effects of the dioxolane ring influence the reactivity of the thienyl ketone moiety?

A3. The dioxolane ring acts as an electron-donating group via its oxygen lone pairs, stabilizing adjacent electrophilic centers (e.g., the ketone carbonyl). This can:

- Modulate reactivity : Enhance nucleophilic attack on the ketone (e.g., in oxime formation ).

- Alter conjugation : The ring’s planarity may delocalize π-electrons into the thiophene ring, affecting UV-Vis absorption (λmax shifts ).

Methodology : Compare reaction rates with/without the dioxolane group using kinetic studies (e.g., stopped-flow spectroscopy) .

Q. Q4. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

A4. Challenges include:

- Disorder in the dioxolane ring : Common due to rotational flexibility. Mitigate by collecting low-temperature data (100 K) and using restraints in SHELXL .

- Enantiomer resolution : Apply Flack’s x parameter to distinguish enantiomers in non-centrosymmetric space groups .

Best practices : Collect high-resolution data (≤ 0.8 Å) and validate with Rint < 5%. Refine hydrogen atoms using riding models.

Q. Q5. How can structure-activity relationships (SAR) be explored for potential biological activity?

A5. Focus on:

- Functional group variation : Synthesize analogs (e.g., replacing dioxolane with dioxane ) and test antifungal activity via microdilution assays (MIC values ).

- Mechanistic studies : Use molecular docking to predict interactions with fungal CYP51 or β-glucan synthase. Validate via enzyme inhibition assays .

Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.